molecular formula C24H20N2O4S2 B1671095 Edaglitazone CAS No. 213411-83-7

Edaglitazone

Cat. No. B1671095
M. Wt: 464.6 g/mol
InChI Key: HAAXAFNSRADSMK-UHFFFAOYSA-N
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Patent
US06753432B2

Procedure details

A 1500-ml 4-necked flask was equipped with a mechanical stirrer, a thermometer, a dropping funnel and an argon inlet. To a solution of 11.71 g of 2,4-thiazolidinedione (0.100 mol) in 600 ml of tetrahydrofurane 100 ml of lithium diisopropylamide 2.0 M in THF/heptane/ethylbenzene (0.200 mol) were added dropwise within 30 min at a temperature between −2° and 0° C. The light brown suspension was stirred at −2° C. for 10 min and then a solution of 17.14 g of 4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole in 250 ml of tetrahydrofuran was added dropwise at −20° C. within 1 h 15 min. After stirring for 30 min, 160 ml of deionized water were added to the yellow suspension within 12 min at −20°-−4° C. The resulting yellow emulsion was stirred for 70 min at 2° C., transferred to a rotary evaporator with aid of a total of 75 ml of tetrahydrofurane and of a total of 75 ml of deionized water. The largest part of organic solvents was removed (45° C., 250 mbar) and the residue (237 g of turbid aqueous phase) was treated with 200 ml of t-butyl methylether. The resulting yellow thick suspension was stirred in an ice bath for 1 h, then 22 ml of hydrochloric acid 25% (170 mmol) were added dropwise and the resulting beige suspension was stirred for 15 min in an ice bath and filtered with suction. The filter cake was washed three times with 10 ml, a total of 30 ml of cold (2° C.) deionized water, three times with 10 ml, a total of 30 ml of t-butyl methylether and dried to constant weight (80° C., 0.15 mbar, 17 h), affording 15.97 g (85.9%) of 5-{4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione as off-white crystals with a m.p. of 195.5-197° C.
Quantity
11.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
17.14 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][C:4](=[O:6])[NH:3][C:2]1=[O:7].C([N-]C(C)C)(C)C.[Li+].C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.Br[CH2:37][C:38]1[C:43]2[S:44][CH:45]=[CH:46][C:42]=2[C:41]([O:47][CH2:48][CH2:49][C:50]2[N:51]=[C:52]([C:56]3[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=3)[O:53][C:54]=2[CH3:55])=[CH:40][CH:39]=1.Cl>O1CCCC1.O>[CH3:55][C:54]1[O:53][C:52]([C:56]2[CH:57]=[CH:58][CH:59]=[CH:60][CH:61]=2)=[N:51][C:50]=1[CH2:49][CH2:48][O:47][C:41]1[C:42]2[CH:46]=[CH:45][S:44][C:43]=2[C:38]([CH2:37][CH:5]2[S:1][C:2](=[O:7])[NH:3][C:4]2=[O:6])=[CH:39][CH:40]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
11.71 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
THF heptane ethylbenzene
Quantity
0.2 mol
Type
reactant
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
17.14 g
Type
reactant
Smiles
BrCC1=CC=C(C2=C1SC=C2)OCCC=2N=C(OC2C)C2=CC=CC=C2
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Stirring
Type
CUSTOM
Details
The light brown suspension was stirred at −2° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1500-ml 4-necked flask was equipped with a mechanical stirrer
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting yellow emulsion was stirred for 70 min at 2° C.
Duration
70 min
CUSTOM
Type
CUSTOM
Details
transferred to a rotary evaporator with aid of a total of 75 ml of tetrahydrofurane and of a total of 75 ml of deionized water
CUSTOM
Type
CUSTOM
Details
The largest part of organic solvents was removed (45° C., 250 mbar)
ADDITION
Type
ADDITION
Details
the residue (237 g of turbid aqueous phase) was treated with 200 ml of t-butyl methylether
STIRRING
Type
STIRRING
Details
The resulting yellow thick suspension was stirred in an ice bath for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting beige suspension was stirred for 15 min in an ice bath
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
The filter cake was washed three times with 10 ml
CUSTOM
Type
CUSTOM
Details
a total of 30 ml of cold (2° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a total of 30 ml of t-butyl methylether and dried to constant weight (80° C., 0.15 mbar, 17 h)
Duration
17 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCOC1=CC=C(C=2SC=CC21)CC2C(NC(S2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.97 g
YIELD: PERCENTYIELD 85.9%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.